
(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the chiral center at the 2-position of the oxazole ring makes it an interesting subject for research in asymmetric synthesis and chiral chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . These enzymes facilitate the asymmetric reduction of ketones to produce chiral amines, which can then be further transformed into the desired oxazole compound.
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves large-scale enzymatic processes. The use of biocatalysts, such as ω-transaminases, allows for efficient and environmentally friendly production of this compound. The reaction conditions are optimized to achieve high yields and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the chiral center.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product . The chiral center plays a crucial role in determining the stereospecificity of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is unique due to its oxazole ring structure and the presence of a chiral center. This combination makes it a valuable compound for studying asymmetric synthesis and chiral chemistry. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
312958-46-6 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m1/s1 |
InChI-Schlüssel |
PUACPIPASJLDBL-GSVOUGTGSA-N |
Isomerische SMILES |
CC1=C(N=C(O1)[C@@H](C)N)C(=O)O |
Kanonische SMILES |
CC1=C(N=C(O1)C(C)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


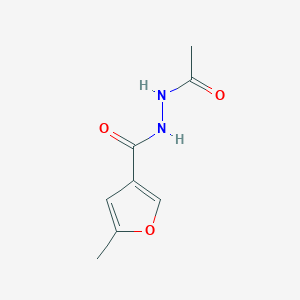

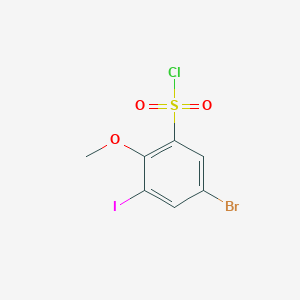
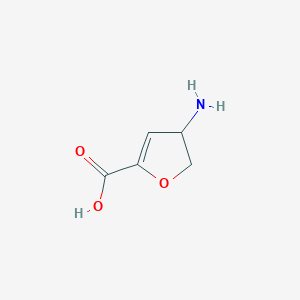
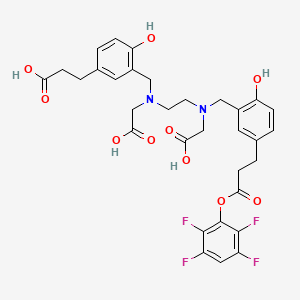


![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
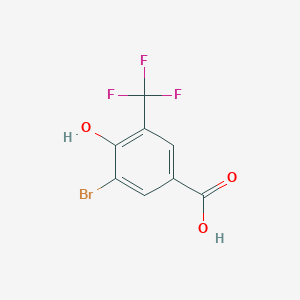
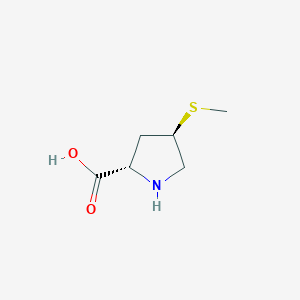
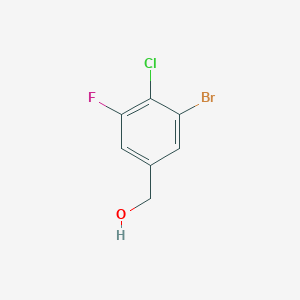
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
